molecular formula C10H10N2O2 B13310135 2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid

2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B13310135
M. Wt: 190.20 g/mol
InChI Key: SVZOWWGRMVCUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid
  • 2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid

Uniqueness: 2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-ethylimidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-8-6-12-4-3-7(10(13)14)5-9(12)11-8/h3-6H,2H2,1H3,(H,13,14)

InChI Key

SVZOWWGRMVCUFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=CC(=CC2=N1)C(=O)O

Origin of Product

United States

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